molecular formula C19H14N4O2S2 B12123185 N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide

Cat. No.: B12123185
M. Wt: 394.5 g/mol
InChI Key: KQYHNGUFOROKOJ-YBEGLDIGSA-N
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Description

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide is a complex organic compound that features a unique structure combining an indole moiety, a thiazolidinone ring, and a pyridine carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, undergoes a formylation reaction to introduce a formyl group at the 3-position.

    Condensation Reaction: The formylated indole is then subjected to a condensation reaction with a thiazolidinone derivative under basic conditions to form the thiazolidinone-indole intermediate.

    Cyclization and Functionalization: The intermediate undergoes cyclization and further functionalization to introduce the pyridine carboxamide group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the thiazolidinone ring.

Scientific Research Applications

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-Methyl-1H-indol-3-yl)-ethylidene)-N’-phenyl-hydrazine
  • 3-Acetyl-1-methylindole
  • N-(2-(1H-indol-3-yl)-ethyl)-acetamide

Uniqueness

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide is unique due to its combination of an indole moiety, a thiazolidinone ring, and a pyridine carboxamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H14N4O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H14N4O2S2/c1-22-11-13(14-4-2-3-5-15(14)22)10-16-18(25)23(19(26)27-16)21-17(24)12-6-8-20-9-7-12/h2-11H,1H3,(H,21,24)/b16-10-

InChI Key

KQYHNGUFOROKOJ-YBEGLDIGSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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